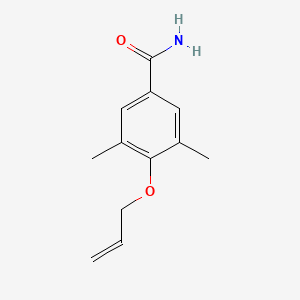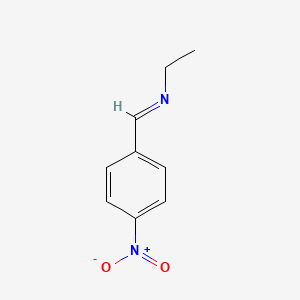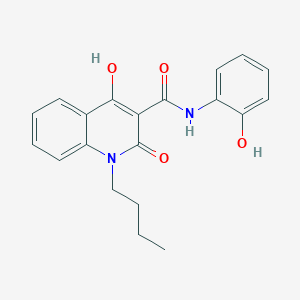
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring and a sulfonyl group attached to a methylamino carbonyl moiety.
Méthodes De Préparation
The synthesis of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene typically involves multiple steps. One common synthetic route includes the reaction of 1-chloro-4-nitrobenzene with methylamine to form 1-chloro-4-(methylamino)benzene. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, followed by a reaction with phosgene to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form sulfonic acids and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene can be compared with other similar compounds, such as:
- 1-chloro-4-({[(propylamino)carbothioyl]amino}sulfonyl)benzene
- 1-chloro-4-({[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
- 1,2-dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino-2,5-dimethoxybenzene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
52102-43-9 |
|---|---|
Formule moléculaire |
C8H9ClN2O3S |
Poids moléculaire |
248.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
UILWTRPTZSLBBP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)

![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)





![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)

![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)
